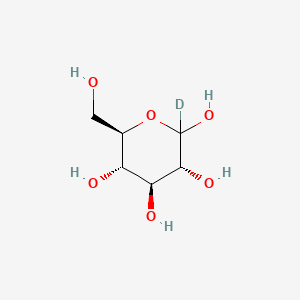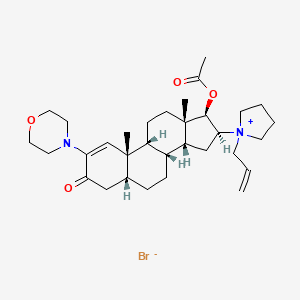
Bromure de 1,2-Déhydro-3-oxo rocuronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dehydro-3-oxo Rocuronium Bromide: is a metabolite of rocuronium bromide, a neuromuscular-blocking drug used in anesthesia. This compound is identified and purified as a high-performance liquid chromatography (HPLC) standard and is primarily used in research and development, analytical studies, and pharmacopoeia standards .
Applications De Recherche Scientifique
1,2-Dehydro-3-oxo Rocuronium Bromide has several scientific research applications, including:
Chemistry: Used as a reference standard in HPLC to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its role as a metabolite in the degradation pathway of rocuronium bromide.
Medicine: Investigated for its potential effects on neuromuscular function and its interactions with other drugs.
Industry: Utilized in the quality control and validation of pharmaceutical products
Mécanisme D'action
Target of Action
1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium Bromide EP Impurity H Bromide, is an impurity of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid and a competitive neuromuscular blocker . Therefore, the primary target of 1,2-Dehydro-3-oxo Rocuronium Bromide is likely to be the neuromuscular junction, specifically the nicotinic acetylcholine receptors located there.
Mode of Action
As a competitive neuromuscular blocker, 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to bind to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, a neurotransmitter responsible for muscle contraction, thereby causing muscle relaxation .
Biochemical Pathways
As an analogue of rocuronium bromide, it is expected to interfere with the normal function of the neuromuscular junction, preventing muscle contraction and causing muscle relaxation .
Pharmacokinetics
Rocuronium Bromide is typically administered intravenously, and its effects are rapid in onset .
Result of Action
The primary result of the action of 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to be muscle relaxation, due to its role as a competitive neuromuscular blocker . This can facilitate procedures such as endotracheal intubation and provide muscle relaxation during surgery .
Action Environment
The action of 1,2-Dehydro-3-oxo Rocuronium Bromide, like other neuromuscular blockers, can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . .
Analyse Biochimique
Biochemical Properties
Rocuronium Bromide EP Impurity H Bromide works by binding to the nicotinic receptor at the motor end plate, antagonizing acetylcholine binding, resulting in skeletal muscle relaxation and paralysis . This interaction with the nicotinic receptor, a type of protein, is crucial for its function .
Cellular Effects
The primary cellular effect of Rocuronium Bromide EP Impurity H Bromide is the induction of skeletal muscle relaxation. This is achieved by its antagonistic action on the nicotinic acetylcholine receptors located at the motor end plate . This interaction disrupts normal cellular signaling pathways, leading to muscle relaxation and paralysis .
Molecular Mechanism
The molecular mechanism of action of Rocuronium Bromide EP Impurity H Bromide involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding antagonizes the action of acetylcholine, a neurotransmitter, thereby blocking the transmission of signals from the nerves to the muscles . This results in muscle relaxation and paralysis .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid onset and intermediate duration of action .
Metabolic Pathways
Rocuronium Bromide, the parent compound, is known to undergo some de-acetylation .
Subcellular Localization
The subcellular localization of Rocuronium Bromide EP Impurity H Bromide is likely to be at the cell membrane where the nicotinic acetylcholine receptors are located
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dehydro-3-oxo Rocuronium Bromide involves complex organic synthesis. The synthetic route typically includes the formation of the pyrrolidinium bromide structure through a series of reactions involving various reagents and catalysts. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for 1,2-Dehydro-3-oxo Rocuronium Bromide are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dehydro-3-oxo Rocuronium Bromide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Rocuronium Bromide: The parent compound, used as a neuromuscular-blocking agent in anesthesia.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.
Pancuronium Bromide: A longer-acting non-depolarizing neuromuscular blocker.
Uniqueness: 1,2-Dehydro-3-oxo Rocuronium Bromide is unique in its specific role as a metabolite of rocuronium bromide and its use as an HPLC standard. Its high purity and specific applications in research and development distinguish it from other similar compounds .
Propriétés
Numéro CAS |
1190105-67-9 |
|---|---|
Formule moléculaire |
C32H49BrN2O4 |
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
FDZFJGLEXRXQBW-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES canonique |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Synonymes |
1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


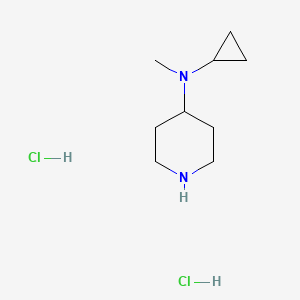

![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)
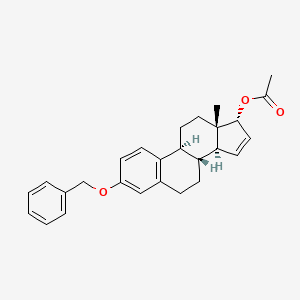
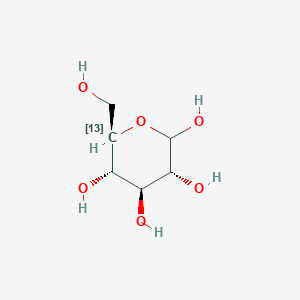
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

